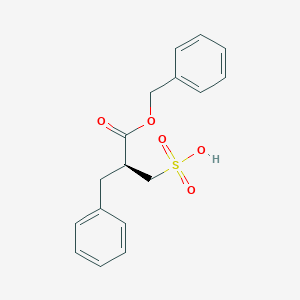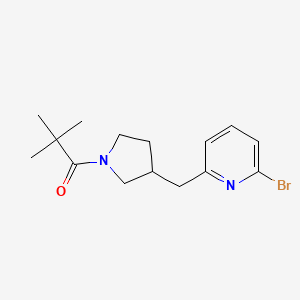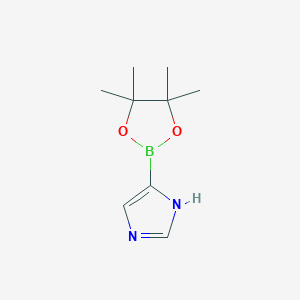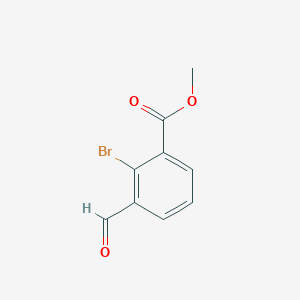
(S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid
Descripción general
Descripción
(S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid, commonly referred to as BOPO, is a synthetic organic compound that has been studied for its potential use in a variety of scientific research applications. BOPO is a highly versatile compound, as it can be used as a reagent in a variety of organic synthesis reactions and can also be used as a building block for a variety of other compounds. BOPO has been studied for its potential use as a biochemical inhibitor, as a drug target, and as a tool for studying enzyme-catalyzed reactions.
Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Molecules
This compound is involved in the synthesis of complex organic molecules, such as sulfones and unsaturated sulfones, through reactions like the Horner-Wadsworth-Emmons reaction. These processes are crucial for creating intermediates used in further chemical syntheses, demonstrating the compound's role in building blocks for organic synthesis (Enders, Berg, & Jandeleit, 2003).
Materials Science and Engineering
In materials science, the compound's derivatives have been used to synthesize sulfonic acid-containing polybenzoxazines for applications such as proton exchange membranes in fuel cells. This highlights its utility in creating materials with specific electrical and mechanical properties, critical for energy technologies (Yao et al., 2014).
Catalysis
The compound and its derivatives serve as precursors or intermediates in catalytic processes, including substrate-controlled C-C bond activation. This demonstrates its role in facilitating specific chemical reactions, which is fundamental in developing new catalytic methods for organic synthesis (Chen et al., 2016).
Molecular Complexes and Supramolecular Chemistry
Its structural units are utilized in forming molecular complexes with enhanced solubility and optical properties, which are of interest in fields like supramolecular chemistry and materials science. This application showcases the compound's contribution to developing new materials with specific physical and chemical properties (Ahmad, Ganie, & Dar, 2020).
Environmental and Sustainable Chemistry
Furthermore, derivatives of this compound have been explored in environmental and sustainable chemistry, such as in the synthesis of sulfonic acid-functionalized materials for catalysis in green solvents. This underscores its potential in contributing to more environmentally friendly chemical processes (Hazra et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and proteins
Mode of Action
It’s known that similar compounds can act as electrophiles, releasing an electrophilic species upon warming . This suggests that (S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid might interact with its targets through a similar mechanism.
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways . For instance, benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that (S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid might also be involved in similar metabolic pathways.
Pharmacokinetics
Understanding pharmacokinetics is central to key therapeutic concepts such as drug half-life, loading doses, and therapeutic monitoring .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of a compound . Factors such as light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations can influence the biosynthesis and yield of similar compounds
Propiedades
IUPAC Name |
(2S)-2-benzyl-3-oxo-3-phenylmethoxypropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5S/c18-17(22-12-15-9-5-2-6-10-15)16(13-23(19,20)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,20,21)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYZPJHLNAVLDD-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS(=O)(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CS(=O)(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)


![2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1401321.png)


![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)

![3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401332.png)



